molecular formula C20H20N2O3S B2914502 N'-(2,3-dimethylphenyl)-N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]ethanediamide CAS No. 2097913-00-1

N'-(2,3-dimethylphenyl)-N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]ethanediamide

Cat. No. B2914502
M. Wt: 368.45
InChI Key: ORQQRMCDEZLOOQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N'-(2,3-dimethylphenyl)-N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]ethanediamide, also known as DFTDA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields such as medicine, agriculture, and material science. DFTDA is a member of the family of diamides, which are known for their diverse chemical and biological properties.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for the compound 'N'-(2,3-dimethylphenyl)-N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]ethanediamide' involves the reaction of 2-(furan-2-yl)-2-(thiophen-3-yl)ethylamine with 2,3-dimethylbenzoyl chloride in the presence of a base to form the intermediate product, which is then reacted with ethylenediamine to yield the final product.

Starting Materials
2-(furan-2-yl)-2-(thiophen-3-yl)ethylamine, 2,3-dimethylbenzoyl chloride, Ethylenediamine, Base (such as triethylamine or pyridine), Solvents (such as dichloromethane or tetrahydrofuran)

Reaction
Step 1: Dissolve 2-(furan-2-yl)-2-(thiophen-3-yl)ethylamine in a suitable solvent and add a base such as triethylamine or pyridine., Step 2: Add 2,3-dimethylbenzoyl chloride dropwise to the reaction mixture while stirring at room temperature., Step 3: Allow the reaction mixture to stir for several hours at room temperature or at a slightly elevated temperature., Step 4: Quench the reaction by adding water and extract the product with a suitable organic solvent such as dichloromethane or tetrahydrofuran., Step 5: Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent to obtain the intermediate product., Step 6: Dissolve the intermediate product in a suitable solvent and add ethylenediamine., Step 7: Allow the reaction mixture to stir for several hours at room temperature or at a slightly elevated temperature., Step 8: Quench the reaction by adding water and extract the product with a suitable organic solvent such as dichloromethane or tetrahydrofuran., Step 9: Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent to obtain the final product.

Mechanism Of Action

The mechanism of action of N'-(2,3-dimethylphenyl)-N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]ethanediamide varies depending on its application. In medicine, N'-(2,3-dimethylphenyl)-N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]ethanediamide has been shown to inhibit the activity of enzymes involved in cancer cell growth. In agriculture, N'-(2,3-dimethylphenyl)-N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]ethanediamide disrupts the nervous system of insects by blocking the activity of certain neurotransmitters. In material science, N'-(2,3-dimethylphenyl)-N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]ethanediamide is used as a building block for the synthesis of various polymers and materials.

Biochemical And Physiological Effects

N'-(2,3-dimethylphenyl)-N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]ethanediamide has been shown to have low toxicity and minimal side effects in various studies. In medicine, N'-(2,3-dimethylphenyl)-N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]ethanediamide has been shown to inhibit the growth of cancer cells without affecting healthy cells. In agriculture, N'-(2,3-dimethylphenyl)-N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]ethanediamide has been shown to be effective against a wide range of insects without harming non-target organisms. In material science, N'-(2,3-dimethylphenyl)-N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]ethanediamide has been used to synthesize materials with unique mechanical and electrical properties.

Advantages And Limitations For Lab Experiments

One of the main advantages of N'-(2,3-dimethylphenyl)-N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]ethanediamide is its high yield and purity, making it an ideal compound for experimental studies. Its low toxicity and minimal side effects also make it a safe compound to work with. However, one of the limitations of N'-(2,3-dimethylphenyl)-N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]ethanediamide is its limited solubility in water, which can make it difficult to work with in aqueous solutions.

Future Directions

There are several future directions for the research and development of N'-(2,3-dimethylphenyl)-N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]ethanediamide. In medicine, further studies are needed to determine the optimal dosage and delivery method of N'-(2,3-dimethylphenyl)-N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]ethanediamide for cancer treatment. In agriculture, research is needed to determine the effectiveness of N'-(2,3-dimethylphenyl)-N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]ethanediamide against various pests and to develop formulations that can be easily applied in the field. In material science, N'-(2,3-dimethylphenyl)-N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]ethanediamide can be used as a building block for the synthesis of materials with specific properties, such as biodegradability and conductivity.
In conclusion, N'-(2,3-dimethylphenyl)-N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]ethanediamide is a versatile compound that has potential applications in various fields. Its synthesis method is straightforward, and it has been extensively studied for its scientific research applications. Further research is needed to fully understand its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.

Scientific Research Applications

N'-(2,3-dimethylphenyl)-N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]ethanediamide has been extensively studied for its potential applications in various fields. In medicine, N'-(2,3-dimethylphenyl)-N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]ethanediamide has been shown to have anticancer properties by inhibiting the growth of cancer cells. It has also been investigated for its potential use as a drug delivery system due to its ability to penetrate cell membranes. In agriculture, N'-(2,3-dimethylphenyl)-N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]ethanediamide has been studied as a potential insecticide due to its ability to disrupt insect nervous systems. In material science, N'-(2,3-dimethylphenyl)-N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]ethanediamide has been used as a building block for the synthesis of various polymers and materials.

properties

IUPAC Name

N'-(2,3-dimethylphenyl)-N-[2-(furan-2-yl)-2-thiophen-3-ylethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O3S/c1-13-5-3-6-17(14(13)2)22-20(24)19(23)21-11-16(15-8-10-26-12-15)18-7-4-9-25-18/h3-10,12,16H,11H2,1-2H3,(H,21,23)(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORQQRMCDEZLOOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)NC(=O)C(=O)NCC(C2=CSC=C2)C3=CC=CO3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N'-(2,3-dimethylphenyl)-N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]ethanediamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.